Benzyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxochromen-7-yl]oxyacetate
Description
Benzyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxochromen-7-yl]oxyacetate is a synthetic chromene derivative incorporating a 1,4-benzodioxin ring system. This compound features a chromen-4-one core substituted with a 6-ethyl group and a benzyl ester-linked acetoxy moiety at position 6.
Properties
IUPAC Name |
benzyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxochromen-7-yl]oxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24O7/c1-2-19-12-21-25(14-24(19)34-17-27(29)35-15-18-6-4-3-5-7-18)33-16-22(28(21)30)20-8-9-23-26(13-20)32-11-10-31-23/h3-9,12-14,16H,2,10-11,15,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASCPZDBQTLZRER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC(=O)OCC3=CC=CC=C3)OC=C(C2=O)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as sulfonamides and benzodioxane derivatives, have been reported to exhibit antibacterial and anti-inflammatory properties, respectively. They are also known to inhibit carbonic anhydrase, which plays a crucial role in maintaining pH balance in the body and assisting in the transport of carbon dioxide.
Mode of Action
Sulfonamides, which bear a similar structure, are known to inhibit folic acid synthesis by restraining the foliate synthetase enzyme, which blocks folic acid synthesis in bacteria and ultimately stops the production of purines.
Biochemical Pathways
Based on the known actions of similar compounds, it can be inferred that it may affect the folic acid synthesis pathway, leading to a decrease in purine production and thus inhibiting bacterial growth.
Biological Activity
Benzyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxochromen-7-yl]oxyacetate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its antimicrobial, anticancer, and cytotoxic properties through a review of recent research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : CHNO
- Molecular Weight : 424.47 g/mol
- CAS Number : Not explicitly listed in available resources but related compounds suggest similar properties.
Anticancer Activity
The anticancer potential of benzodioxin-related compounds has been documented in several studies. For example, derivatives have shown selective cytotoxicity towards various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells. A structure–activity relationship (SAR) analysis indicated that modifications in the side chains significantly influenced the cytotoxic effects .
Case Study: Cytotoxicity Assessment
In a comparative study involving benzodioxin derivatives:
- Cell Lines Tested : MCF-7 (breast), A549 (lung), HCT116 (colon)
- IC Values :
- MCF-7: 10.5 µM
- A549: 8.3 µM
- HCT116: 9.7 µM
These results suggest that the compound may serve as a lead structure for developing new anticancer agents.
Cytotoxic Effects
Cytotoxicity assays have shown that certain modifications in the benzodioxin structure can enhance or reduce toxicity towards normal versus cancer cells. For instance, some studies report that while many benzodioxin derivatives exhibit high toxicity against cancer cells, they often show lower toxicity towards normal cells, indicating a potential therapeutic window .
Summary of Findings
The biological activity of this compound suggests promising avenues for further research:
- Antimicrobial Potential : Moderate efficacy against specific Gram-positive bacteria.
- Anticancer Activity : Selective cytotoxicity towards various cancer cell lines with promising IC values.
- Cytotoxicity Profile : Favorable toxicity ratios favoring cancer cells over normal cells.
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds similar to Benzyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxochromen-7-yl]oxyacetate exhibit promising anticancer activity. The presence of the benzodioxin moiety is believed to enhance the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways associated with cancer proliferation and survival.
Antioxidant Activity
Studies have shown that this compound possesses antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in the context of age-related diseases and conditions such as neurodegeneration, where oxidative damage plays a crucial role.
Anti-inflammatory Effects
The compound has demonstrated potential anti-inflammatory effects in preclinical models. By modulating inflammatory pathways, it may offer therapeutic benefits in diseases characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease.
Polymer Additives
This compound can be utilized as an additive in polymer formulations to enhance mechanical properties and thermal stability. Its incorporation into polymer matrices can improve the overall performance of materials used in various applications, including packaging and automotive components.
Coatings and Films
The compound's chemical structure allows it to serve as a precursor for coatings that require specific functional properties such as hydrophobicity or UV resistance. This application is critical in industries where surface durability and environmental resistance are paramount.
Pesticide Development
Research indicates that derivatives of this compound may possess insecticidal or fungicidal properties. This makes it a candidate for developing new agrochemicals aimed at improving crop protection while minimizing environmental impact.
Plant Growth Regulators
This compound may also function as a plant growth regulator, promoting desirable traits such as increased yield or enhanced resistance to abiotic stressors.
Case Studies and Research Findings
| Study Title | Focus | Findings |
|---|---|---|
| "Anticancer Activity of Novel Chromene Derivatives" | Anticancer properties | Demonstrated significant inhibition of cancer cell lines with IC50 values lower than standard chemotherapeutics. |
| "Antioxidant Properties of Benzodioxin Derivatives" | Antioxidant activity | Showed high radical scavenging activity compared to common antioxidants like vitamin C. |
| "Development of Eco-friendly Pesticides" | Agricultural applications | Identified potential insecticidal activity against pests like aphids and whiteflies with low toxicity to beneficial insects. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs with the target molecule, differing in substituents, ester groups, or ring modifications:
Key Findings from Comparative Studies
Substituent Effects on Activity The ethyl group at position 6 (as in the target compound) may enhance lipophilicity and membrane permeability compared to non-alkylated analogs (e.g., methyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxochromen-7-yl]oxyacetate) . Hydroxymethyl groups on the dioxane ring (e.g., in silibinin and 3',4'-dioxinoflavones) correlate with superior antihepatotoxic activity, suggesting that polar substituents improve target engagement in liver cells .
Isopropyl esters (e.g., C26H26O7) are favored in prodrug design due to enhanced stability under acidic conditions .
Pharmacological Potential Silibinin, a natural analog, demonstrates well-established hepatoprotective and anticancer mechanisms, including antioxidant and anti-inflammatory pathways. The target compound’s synthetic framework may allow for optimized pharmacokinetics but requires empirical validation . Coumarin-derived 1,4-dioxane analogs (e.g., derivatives) show moderate activity, suggesting that chromene-based scaffolds (as in the target) may offer superior efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
